molecular formula C8H8N2O B6252146 2-nitroso-2,3-dihydro-1H-isoindole CAS No. 59164-27-1

2-nitroso-2,3-dihydro-1H-isoindole

Cat. No.: B6252146
CAS No.: 59164-27-1
M. Wt: 148.2
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Description

Contextualizing 2-nitroso-2,3-dihydro-1H-isoindole within Nitroso Chemistry and Isoindoline (B1297411) Systems

The chemical nature of this compound is best understood by examining its two core components: the N-nitroso group and the isoindoline framework.

Nitroso Chemistry: N-nitroso compounds, or nitrosamines, are characterized by the R₂N-N=O functional group. The chemistry of nitrosamines is well-documented, largely due to their significance as potent carcinogens in many animal species. This has led to extensive research into their formation, reactivity, and detection. organic-chemistry.orgsci-hub.se The N-N bond in nitrosamines often has a low dissociation energy, making them sensitive to heat and light. wikipedia.org They are typically synthesized by the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) or other nitrosonium ion carriers. acs.orgresearchgate.net

Isoindoline Systems: Isoindoline, the fully reduced form of isoindole, is a bicyclic heterocyclic compound consisting of a fused benzene (B151609) and pyrrole (B145914) ring. nih.govnist.gov The isoindole structure itself is found in various natural products and pharmaceutical compounds, and its derivatives have been explored for a range of applications, including as dyes and in materials science. nist.gov The 2,3-dihydro-1H-isoindole scaffold provides a rigid, bicyclic structure that can be functionalized at the nitrogen atom, as is the case in the title compound.

Historical Perspectives on the Research of Nitroso Compounds and Dihydroisoindoles

Research into nitroso compounds dates back to the 19th century, with early fascination centered on their distinct colors. rsc.org A significant turning point in their study came in 1956 when it was discovered that dimethylnitrosamine produced liver tumors in rats, launching decades of research into the toxicology and carcinogenic mechanisms of N-nitrosamines. organic-chemistry.org This also spurred investigations into their endogenous formation in the human body and their presence in preserved foods. acs.org

The study of dihydroisoindoles (isoindolines) and their parent compound, isoindole, has also been a long-standing area of heterocyclic chemistry. nih.gov Isoindoles are isomers of the more common indoles. The isoindole scaffold has been a target for organic synthesis due to its presence in various natural products and its potential for creating novel pharmaceutical agents and functional materials. nist.gov

Academic Research Significance and Relevance of the this compound Scaffold

Given the lack of direct research, the academic significance of this compound remains largely theoretical. However, based on the known properties of its constituent parts, several areas of potential relevance can be proposed:

Mechanistic Studies: As a nitrosamine (B1359907) derived from a bicyclic secondary amine, it could serve as a model compound for studying the mechanisms of nitrosation and denitrosation, as well as the influence of a rigid ring structure on the reactivity of the N-nitroso group.

Toxicology and Carcinogenesis Research: The well-established carcinogenic nature of many nitrosamines makes any new derivative a potential subject for toxicological evaluation to further understand structure-activity relationships.

Synthetic Chemistry: The N-nitroso group can act as a directing group in certain organic reactions or be a precursor for other functional groups, suggesting potential utility in the synthesis of more complex isoindoline derivatives. nih.gov

Interactive Data Table: Computed Properties of this compound

PropertyValue
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
CAS Number 59164-27-1

Properties

CAS No.

59164-27-1

Molecular Formula

C8H8N2O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Preparation of 2 Nitroso 2,3 Dihydro 1h Isoindole and Its Analogs

Strategies for the Construction of the 2,3-Dihydro-1H-isoindole Core

The 2,3-dihydro-1H-isoindole, also known as isoindoline (B1297411), is a key heterocyclic motif found in various natural products and synthetic compounds. sci-hub.se Its synthesis has been approached through several effective strategies, primarily involving cyclization and annulation reactions.

Cyclization Reactions for Dihydroisoindoline Formation

Cyclization reactions represent a direct and common approach to the synthesis of the 2,3-dihydro-1H-isoindole core. One of the most straightforward methods involves the reaction of α,α′-dibromo-o-xylene with a suitable primary amine in a basic medium. The use of 1,4-dioxane (B91453) as a solvent and sodium hydroxide (B78521) as a base has been shown to efficiently promote this reaction under ambient conditions, leading to excellent yields of N-substituted isoindolines. chemrxiv.org This method is advantageous due to its operational simplicity and the ready availability of the starting materials.

Another significant cyclization strategy is the Pictet-Spengler type reaction. This acid-catalyzed reaction can be employed for the intramolecular cyclization of N-formyliminium ions, which are generated in situ from benzylamines and carbonyl compounds. rsc.org This approach has proven effective for the synthesis of 1-aryl-2,3-dihydro-1H-isoindoles.

Furthermore, isoindolines can be accessed through the reduction of phthalimide (B116566) derivatives. For instance, the use of borane-THF is a known method for the reduction of the phthalimide ring system to the corresponding isoindoline. chemrxiv.org

Cyclization Method Starting Materials Reagents and Conditions Key Features
Reaction with α,α′-dibromo-o-xyleneα,α′-dibromo-o-xylene, Primary amineNaOH, 1,4-dioxane, ambient temperatureHigh yields, mild conditions, readily available starting materials. chemrxiv.org
Pictet-Spengler type reactionBenzylamine, Carbonyl compoundAcetic-formic anhydride, TFAEffective for 1-aryl substituted isoindolines. rsc.org
Reduction of PhthalimidesN-substituted phthalimideBorane-THFAccess from readily available phthalimides. chemrxiv.org

Annulation Strategies for Isoindole Ring Systems

Annulation strategies involve the fusion of a new ring onto a pre-existing molecular framework. nih.gov These methods offer a convergent approach to complex heterocyclic systems. For the construction of the isoindole core, annulation reactions can be highly effective. For example, ring annulation with tetrahydroisoquinoline-derived enaminones has been developed as a highly convergent route to functionalized pyrrolo[2,1-a]- and indolo[2,1-a]isoquinolines, which are structurally related to the isoindole system. researchgate.net

Tandem ring-forming strategies, such as a benzannulation reaction of substituted cyclobutenones with ynamides followed by ring-closing metathesis, have been employed to synthesize various nitrogen heterocycles, including those with a dihydroquinoline core, which shares structural similarities with the isoindoline system. nih.gov These advanced strategies allow for the rapid assembly of complex molecular architectures from simpler precursors.

Introduction of the Nitroso Moiety

The introduction of a nitroso group onto the nitrogen atom of the 2,3-dihydro-1H-isoindole core is the final key step in the synthesis of the target compound. This transformation is typically achieved through N-nitrosation of the secondary amine functionality of the isoindoline ring.

Nitrosation Reactions in Dihydroisoindoline Systems

The N-nitrosation of secondary amines is a well-established chemical transformation. A common method involves the reaction of the secondary amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid, such as hydrochloric acid (HCl). This reaction is generally carried out at low temperatures to prevent the decomposition of nitrous acid and to control the reaction rate. A high-yield synthesis of 2-nitroso-6,7-dimethoxytetrahydroisoquinoline, a close analog of the target compound, was achieved by reacting the corresponding tetrahydroisoquinoline with nitrous acid at ambient temperature and a pH of approximately 3.0. scispace.com This demonstrates the applicability of this method for the nitrosation of isoindoline-type structures.

Alternative nitrosating agents can also be employed. tert-Butyl nitrite (TBN) has emerged as an efficient reagent for the N-nitrosation of a wide range of secondary amines under solvent-free, metal-free, and acid-free conditions. organic-chemistry.orgmdpi.com This method is particularly attractive from a green chemistry perspective due to its mild conditions and the formation of the benign by-product, tert-butanol. mdpi.com Another approach involves the use of nitrosonium tetrafluoroborate (B81430) (NOBF₄), which is a powerful nitrosating agent capable of reacting with a variety of organotrifluoroborates and other nucleophiles. researchgate.net

Nitrosating Agent Substrate Conditions Yield Reference
Nitrous Acid (from NaNO₂/HCl)6,7-DimethoxytetrahydroisoquinolineAmbient temp., pH ~3.0High scispace.com
tert-Butyl Nitrite (TBN)Various secondary aminesSolvent-free, room temp.Excellent organic-chemistry.org
Nitrosonium Tetrafluoroborate (NOBF₄)Aryl- and heteroaryltrifluoroboratesMild, selectiveGood to excellent researchgate.net

Metal-Catalyzed Nitrosation Approaches

While direct nitrosation methods are prevalent, metal-catalyzed approaches for the formation of nitroso compounds are also being explored. Iron, an abundant and environmentally benign metal, has been used as a catalyst in reactions involving nitrosation. For instance, an iron(III)-catalyzed ring-opening annulation of 2-arylindoles with 1,2-diaminoarenes utilizes t-butyl nitrite as a nitrosating agent in a one-pot fashion. scispace.com Although this specific example does not directly lead to an N-nitrosoisoindoline, it highlights the potential of using iron catalysis in conjunction with nitrosating agents for the synthesis of complex nitrogen-containing heterocycles. The development of metal-catalyzed N-nitrosation reactions could offer alternative pathways with enhanced selectivity and efficiency.

Sustainable Chemistry Principles in 2-nitroso-2,3-dihydro-1H-isoindole Synthesis

The principles of sustainable chemistry are increasingly influencing the design of synthetic routes. In the context of this compound synthesis, several aspects can be optimized to align with green chemistry goals.

The synthesis of the 2,3-dihydro-1H-isoindole core can be made more sustainable by employing one-pot procedures, which reduce the number of synthetic steps, minimize waste, and save time and resources. The previously mentioned synthesis from α,α′-dibromo-o-xylene and primary amines under ambient conditions is an example of an efficient and relatively green method. chemrxiv.org

For the nitrosation step, the use of tert-butyl nitrite under solvent-free conditions represents a significant advancement in sustainable N-nitrosamine synthesis. organic-chemistry.orgmdpi.com This method avoids the use of harsh acids and chlorinated solvents, which are common in traditional nitrosation procedures. The development of flow chemistry processes for N-nitrosamine synthesis using TBN further enhances safety and efficiency. mdpi.com

The exploration of earth-abundant metal catalysts, such as iron, for nitrosation-related transformations also aligns with sustainable chemistry principles by replacing more toxic and expensive heavy metals. scispace.com Future research in this area will likely focus on developing catalytic systems that are not only efficient but also recyclable and operate under even milder conditions.

Stereoselective Synthesis and Chiral Induction in Dihydroisoindole-Nitroso Compounds

The introduction of a nitroso group onto the nitrogen atom of a chiral 2,3-dihydro-1H-isoindole introduces a new element of stereochemistry to the molecule. The stereoselective synthesis of such compounds, where the nitrosation reaction is controlled to favor the formation of a specific stereoisomer, is a nuanced area of organic chemistry. The principles of stereoselective synthesis in the context of this compound and its analogs revolve around the strategic use of chiral precursors and the understanding of the stereochemical implications of the N-N bond.

A significant aspect of the stereochemistry of N-nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) bond, which can lead to the existence of stable rotational isomers, often referred to as E/Z isomers or rotamers. This phenomenon arises from the partial double bond character of the N-N bond due to resonance. In an asymmetrical N-nitrosamine derived from a chiral dihydroisoindole, these rotamers can be diastereomeric, potentially leading to distinct physical and spectroscopic properties.

The stereochemical outcome of the nitrosation of a chiral secondary amine, such as a substituted 2,3-dihydro-1H-isoindole, can be influenced by the existing stereocenter(s) in the molecule. This process, known as chiral induction, dictates the preferential formation of one diastereomer over the other. The directing effect of the chiral center on the incoming nitroso group is a key factor in achieving diastereoselectivity.

One established strategy for achieving stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. In the context of dihydroisoindole-nitroso compounds, a chiral auxiliary could be attached to the dihydroisoindole ring system. The nitrosation of this modified substrate would then proceed diastereoselectively, guided by the steric and electronic properties of the auxiliary. Subsequent removal of the auxiliary would yield an enantiomerically enriched or pure nitroso-dihydroisoindole.

For instance, the use of pseudoephedrine as a chiral auxiliary has been effective in directing the stereoselective alkylation of amides. A similar principle could be applied to the synthesis of chiral dihydroisoindoles, which would then serve as precursors for stereoselective nitrosation. The inherent chirality of the dihydroisoindole, established by the auxiliary, would influence the approach of the nitrosating agent, leading to a diastereomeric excess of one of the N-nitroso rotamers.

The table below outlines hypothetical research findings for the diastereoselective nitrosation of a chiral 2-substituted-2,3-dihydro-1H-isoindole, illustrating the potential outcomes based on established principles of stereochemistry.

EntryChiral Precursor (2-substituted-2,3-dihydro-1H-isoindole)Nitrosating AgentReaction ConditionsDiastereomeric Ratio (E:Z)Notes
1(R)-2-methyl-2,3-dihydro-1H-isoindoleNaNO2, HCl0 °C, 1 h65:35Moderate diastereoselectivity observed due to the influence of the C2-methyl group.
2(S)-2-phenyl-2,3-dihydro-1H-isoindoleN2O4-78 °C, 30 min80:20Increased diastereoselectivity at lower temperatures with a more reactive nitrosating agent.
3(1R,2S)-2-(bornyl)-2,3-dihydro-1H-isoindoletert-Butyl nitriteRoom Temp, 2 h>95:5High diastereoselectivity achieved with a bulky chiral auxiliary.

The development of highly stereoselective methods for the synthesis of chiral dihydroisoindole-nitroso compounds remains an area of active research. The ability to control the stereochemistry at the nitrogen center is crucial for understanding the structure-activity relationships of these molecules and for their potential application in various fields of chemistry.

Chemical Reactivity and Transformations of 2 Nitroso 2,3 Dihydro 1h Isoindole

Reactions Involving the Nitroso Group

The N-nitroso group is a versatile functional group that imparts unique reactivity to the molecule. Its reactions are central to the synthetic utility and transformations of N-nitrosamines in general. nih.gov

While nitrones and other 1,3-dipoles readily participate in (3+2) cycloaddition reactions with alkenes and alkynes, the N-nitroso group in N-nitrosamines does not typically function as a dienophile in conventional Nitroso-Diels-Alder reactions. nih.govwikipedia.org N-nitrosamines are generally considered weak electrophiles at the nitroso-nitrogen. nih.gov Their participation in cycloaddition chemistry is not a commonly reported transformation, with other reaction pathways being more favorable.

The nitroso group can undergo both reduction and oxidation, leading to different classes of nitrogen-containing compounds.

Reduction: The reduction of N-nitrosamines is a well-established transformation that typically yields the corresponding 1,1-disubstituted hydrazine. acs.orgumich.edu For 2-nitroso-2,3-dihydro-1H-isoindole, this would result in the formation of 2-amino-2,3-dihydro-1H-isoindole. However, the choice of reducing agent is critical, as some reagents can lead to the reductive cleavage of the N-N bond, affording the parent secondary amine (2,3-dihydro-1H-isoindole). umich.edu

Reagent ClassProduct(s)Notes
Metal HydridesHydrazine or Parent AmineOutcome can be dependent on specific reagent and conditions. acs.org
Sodium HydrosulfiteHydrazineGenerally favors formation of the hydrazine, though cleavage has been observed. umich.edu
Tervalent Phosphorus ReagentsParent AmineDeoxygenation can lead to intermediates that yield the amine. acs.org

Oxidation: The N-nitroso group can be oxidized to an N-nitro group, converting the N-nitrosamine into the corresponding N-nitramine. This transformation can be achieved using strong oxidizing agents. For instance, peroxytrifluoroacetic acid directly oxidizes the nitroso moiety. nih.gov Advanced oxidation processes using hydroxyl radicals can also lead to the degradation of nitrosamines, primarily through hydrogen abstraction from the C-H bonds adjacent to the amine nitrogen. nih.gov While ozone alone shows limited reactivity, its combination with hydrogen peroxide generates these highly reactive hydroxyl radicals. nih.goviwaponline.com

OxidantProductMechanism
Peroxytrifluoroacetic acidN-NitramineDirect oxidation of the nitroso group. nih.gov
Nitric acidN-NitramineInvolves exchange of the nitroso and nitro groups. nih.gov
Hydroxyl Radicals (•OH)Degradation productsH-abstraction from α-carbons. nih.gov

A significant area of modern synthetic chemistry involves the use of the N-nitroso group as a directing group for the functionalization of C-H bonds. This strategy has been effectively employed for the ortho-C(sp²)–H functionalization of N-nitrosoanilines. researchgate.netresearchgate.net In the context of this compound, the nitroso group can direct the activation of the C-H bonds at the C4 and C7 positions of the benzene (B151609) ring.

Rhodium(III)-catalyzed ortho-olefination of arenes is a prime example of this methodology. acs.orgnih.gov This reaction proceeds under mild conditions and demonstrates high yields. A key advantage is that the N-nitroso group can be subsequently removed (denitrosation), making it a "traceless" directing group and providing access to ortho-substituted anilines that would be difficult to synthesize otherwise. acs.org This approach has been used for various transformations, including acylation and arylation. researchgate.netresearchgate.net

ReactionCatalyst/ReagentsProduct Type
C-H OlefinationRh(III) complexes, Olefinortho-alkenylated isoindoline (B1297411)
C-H AcylationPd(II) catalyst, α-oxocarboxylic acidortho-acylated isoindoline
C-H ArylationRh(III) catalyst, Arylboronic acidortho-arylated isoindoline

Reactivity of the 2,3-Dihydro-1H-isoindole Core

The isoindoline core possesses its own distinct reactivity, primarily centered on the aromatic benzene ring and the potential for substitution at the nitrogen or adjacent methylene (B1212753) groups.

Electrophilic Substitution: The benzene ring of the isoindoline system can undergo electrophilic aromatic substitution. In the parent isoindole system, the pyrrole-like ring is electron-rich, and substitution occurs preferentially at the C1 or C3 position. nih.govmatanginicollege.ac.inquizgecko.com For the 2,3-dihydro-1H-isoindole scaffold, the reactivity of the benzene ring is similar to other substituted benzenes. The amino group is an activating, ortho-, para- director. Therefore, electrophilic substitution would be directed to the C4 and C6 positions. However, the presence of the N-nitroso group, which is electron-withdrawing, deactivates the ring, making electrophilic substitution more difficult compared to the parent isoindoline.

Nucleophilic Substitution: Nucleophilic substitution reactions are less common on the unsubstituted aromatic ring but are important in derivatives. For example, isoindoline derivatives containing suitable leaving groups on substituents can readily undergo nucleophilic substitution. nih.gov Another strategy involves the protonation of an isoindole to form an electrophilic isoindolinium ion, which can then react with various nucleophiles. nih.govua.es

Ring-Opening Reactions: The isoindoline ring system is generally stable. However, ring-opening reactions can be induced in specifically designed precursors. Cascade reactions involving the ring-opening of attached moieties followed by cyclization to form isoindolinones have been reported. researchgate.netthieme-connect.com For example, a dearomative ring-opening of pyridinium (B92312) salts followed by a ring-closing sequence can afford polycyclic isoindolines. rsc.org

Rearrangement Reactions: The most significant rearrangement for N-nitrosoarylamines is the Fischer-Hepp rearrangement. wikipedia.org Under acidic conditions, the nitroso group of an N-nitrosoaniline derivative migrates from the nitrogen atom to the para-position of the aromatic ring. sci-hub.sethieme-connect.de For this compound, this intramolecular rearrangement would be expected to yield 5-nitroso-2,3-dihydro-1H-isoindole. This reaction is synthetically important as it provides a route to C-nitroso aromatic compounds that are not easily accessible through direct nitrosation. wikipedia.org

Reaction NameConditionsTransformation
Fischer-Hepp RearrangementHydrochloric acid or other strong acidsMigration of the N-nitroso group to the C5 position of the isoindoline ring. wikipedia.orgsci-hub.se
Domino CascadeLewis acids (e.g., BF₃·OEt₂)Can initiate epoxide-opening/rearrangement/cyclization in complex natural product synthesis. nih.gov

Derivatization at the Nitrogen and Carbon Positions

The structure of this compound offers multiple sites for chemical modification. These include the nitrogen atom of the nitroso group, the nitrogen of the isoindole ring (after potential denitrosation), and the carbon atoms of both the heterocyclic and aromatic rings.

Reactivity at the Nitrogen Atom:

The N-nitroso group is the most prominent functional group and a primary site of reactivity. One of the characteristic reactions of N-nitrosamines is denitrosation , which involves the cleavage of the N-N bond. This can be achieved under acidic conditions, often accelerated by the presence of nucleophiles like bromide or thiourea, to regenerate the parent secondary amine, 2,3-dihydro-1H-isoindole. rsc.orgacs.org This process is significant as it provides a pathway to derivatives of the isoindole nitrogen.

The oxygen atom of the nitroso group is nucleophilic and can react with various electrophiles. For instance, alkylating agents can form O-alkoxydiazenium salts. acs.org While not specifically documented for this compound, this reactivity is a general feature of N-nitrosamines. acs.org

Reactivity at the Carbon Positions:

Derivatization at the carbon skeleton of this compound can occur at the C1/C3 positions of the pyrrolidine (B122466) ring or at the aromatic benzene ring.

C1 and C3 Positions: The C-H bonds at the C1 and C3 positions, being adjacent to the nitrogen atom, are susceptible to functionalization. While direct C-H activation on the N-nitrosated isoindole is not extensively reported, related isoindoline systems undergo such reactions. For example, palladium-catalyzed C-H functionalization has been employed to synthesize isoindolinones from carboxamides. sci-hub.se It is plausible that similar strategies could be adapted for the modification of the C1/C3 positions of this compound, potentially after a temporary masking or transformation of the nitroso group.

Aromatic Ring: The benzene ring of the isoindole core can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions would be influenced by the electron-withdrawing nature of the N-nitroso group. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. researchgate.net For instance, nitration of the aromatic ring of isoindole derivatives has been achieved using non-acidic nitrating agents. acs.org

Reaction Type Position Reagents and Conditions Product Type
DenitrosationNitrogenAcidic conditions (e.g., HBr in acetic acid)2,3-dihydro-1H-isoindole
O-AlkylationNitrogen (Oxygen of nitroso)Alkylating agents (e.g., trialkyloxonium salts)O-Alkoxydiazenium salts
C-H FunctionalizationC1/C3Palladium catalysts, directing groupsSubstituted isoindolines (inferred)
Electrophilic Aromatic SubstitutionBenzene ringElectrophiles (e.g., HNO₃, Br₂)Aryl-substituted isoindoles (inferred)

Formation of Complex Polycyclic Systems from this compound Precursors

The this compound scaffold can be a valuable starting material for the construction of more elaborate polycyclic structures, primarily through cycloaddition reactions involving the N-nitroso group or by utilizing the isoindole core in cyclization strategies.

Cycloaddition Reactions:

The N=O double bond of the nitroso group can participate as a dienophile in Diels-Alder reactions , often referred to as the Nitroso Diels-Alder (NDA) reaction. acs.orgresearchgate.net This reaction typically involves the [4+2] cycloaddition of the nitroso compound with a conjugated diene to form a 3,6-dihydro-1,2-oxazine ring. While there are no specific reports of intermolecular NDA reactions where this compound acts as the dienophile with an external diene, the potential for such reactivity exists.

More intriguing is the possibility of intramolecular cycloaddition reactions. If a diene functionality were introduced elsewhere in the molecule, an intramolecular NDA reaction could lead to the formation of a fused polycyclic system.

Furthermore, N-nitroso compounds can undergo cycloaddition with alkynes. For example, the thermal reaction between nitrosoarenes and alkynes can yield N-hydroxyindoles. nih.gov This suggests that this compound could potentially react with alkynes to form novel fused heterocyclic systems.

Cyclization Strategies Involving the Isoindole Core:

The isoindole nucleus itself is a versatile building block for polycyclic systems. nih.gov One strategy involves the in-situ generation of a nucleophilic isoindole from a suitable precursor, which can then react with an electrophile in a Pictet-Spengler-type cyclization to yield polycyclic isoindolines. nih.gov Although this has been demonstrated with N-alkylisoindoles, a similar approach could be envisioned starting from this compound after a denitrosation step.

Another approach involves the C-H functionalization of the isoindole ring followed by an intramolecular cyclization. For instance, rhodium-catalyzed C-H activation of N-arylnitrones followed by a [3+2] dipolar addition has been used to construct bicyclic systems. snnu.edu.cn While this involves a nitrone rather than a nitrosamine (B1359907), it highlights the potential of using nitrogen-containing functional groups to direct C-H activation and subsequent cyclization to form complex polycycles.

Reaction Type Reactant Key Intermediate/Process Resulting Polycyclic System
Nitroso Diels-AlderDiene[4+2] Cycloaddition1,2-Oxazine-fused isoindole
Reaction with AlkyneAlkyneCycloaddition/RearrangementFused N-hydroxyindole derivatives
Pictet-Spengler TypeTryptamine or similarIsoindolium ion formationPolycyclic isoindolines
Intramolecular C-H Activation/CyclizationTethered unsaturated moietyMetal-catalyzed C-H activationFused bicyclic systems

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of Nitroso-Diels-Alder Cycloadditions

The hetero-Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered heterocyclic rings. When 2-nitroso-2,3-dihydro-1H-isoindole acts as a dienophile, it engages with a conjugated diene in a [4+2] cycloaddition to form a 3,6-dihydro-2H-1,2-oxazine ring system. This reaction is a pericyclic process, meaning it is believed to proceed through a concerted, cyclic transition state without the formation of reaction intermediates. beilstein-journals.org

The general mechanism involves the suprafacial interaction of the 4π-electron system of the diene with the 2π-electron system of the nitroso dienophile. This concerted process leads to the simultaneous formation of two new sigma bonds (C-N and C-O), resulting in the cyclohexene-like oxazine (B8389632) ring. The reversibility of the nitroso-Diels-Alder reaction is a significant factor, necessitating a careful balance of kinetic and thermodynamic control to achieve desired products. nih.gov

The electronic nature of both the diene and the dienophile plays a critical role. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction, a characteristic of a normal-demand Diels-Alder reaction. beilstein-journals.org Conversely, an inverse-electron-demand scenario is also possible.

Mechanistic Aspects of Nitroso Group Transformations

The nitroso group in this compound is a versatile functional group capable of undergoing various transformations.

One significant reaction pathway is transnitrosation , which is the transfer of the nitroso group to other nucleophilic species. Studies on N-nitrosoindoles have shown that they can efficiently transfer their nitroso group to nucleophilic sites on purine (B94841) bases of nucleotides. This process suggests a potential pathway for genotoxicity that differs from the alkylation mechanism of many other N-nitrosocompounds. The reaction with 2'-deoxyguanosine, for instance, can lead to depurination, deamination to form hypoxanthine (B114508) and xanthine (B1682287), and the formation of the novel nucleotide 2'-deoxyoxanosine (B1217319) monophosphate. researchgate.net While this study was on N-nitrosoindoles, similar reactivity could be anticipated for this compound.

The nitroso group can also be subject to reduction . For instance, the reduction of N-nitroso compounds can sometimes lead to the corresponding hydrazines. In some cases, particularly with certain reducing agents, this can be followed by the extrusion of nitrogen.

Conversely, oxidation of the nitroso group can occur, potentially leading to the corresponding nitro compound.

Elucidation of Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity and stereoselectivity of the Nitroso-Diels-Alder reaction are of paramount importance for the synthesis of specific isomers.

Regioselectivity: When an unsymmetrical diene reacts with this compound, the formation of two different regioisomers is possible. The outcome is highly dependent on several factors, including the nature and position of substituents on the diene, the reaction temperature, pressure, solvent, and the presence of catalysts. nih.gov A general principle proposed by Houk suggests that the regioselectivity can often be predicted by considering the frontier molecular orbitals (FMO) of the reactants. For a 1-substituted diene, the highest occupied molecular orbital (HOMO) has the largest coefficient at the C4 position. Since the lowest unoccupied molecular orbital (LUMO) of the nitroso dienophile is typically largest at the nitrogen atom, this favors the formation of the "proximal" regioisomer. nih.gov

Stereoselectivity: The Diels-Alder reaction is known for its high degree of stereospecificity. The stereochemistry of the dienophile is retained in the product. For instance, a cis-dienophile will lead to a cis-adduct, and a trans-dienophile will result in a trans-adduct. When cyclic dienes are used, there is a preference for the formation of the endo product due to secondary orbital interactions in the transition state, although the exo product can also be formed. matrix-fine-chemicals.com The stereochemical outcome is a result of the specific orientation of the diene and dienophile in the transition state.

Factors influencing the regio- and stereoselectivity are summarized in the table below:

FactorInfluence on Selectivity
Substituents on Diene Electronic and steric properties direct the approach of the dienophile.
Substituents on Dienophile Can alter the electronic nature and steric hindrance of the nitroso group.
Temperature Can influence the balance between kinetically and thermodynamically controlled products.
Pressure Can affect the transition state volume and favor certain pathways.
Solvent Polarity and coordinating ability can stabilize or destabilize transition states.
Catalysts (e.g., Lewis acids) Can coordinate to the nitroso group, altering its electronic properties and enhancing selectivity.

Kinetic and Thermodynamic Studies of this compound Reactions

The outcome of reactions involving this compound can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the major product is the one that is formed the fastest (i.e., has the lowest activation energy). This is often the case for the formation of the endo adduct in Diels-Alder reactions.

Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to thermodynamic control. Under these conditions, the major product is the most stable one, which may not be the one that forms the fastest. The retro-Diels-Alder reaction can play a significant role, allowing for the equilibration of isomers to favor the thermodynamically more stable product. nih.gov

A study on the reaction of a related isoindole derivative, 5-amino-11H-isoindolo[2,1-a]quinazoline, with N-phenylmaleimide demonstrated the distinct outcomes under kinetic and thermodynamic control, leading to different rearranged products. univ.kiev.ua While not directly involving a nitroso group, this highlights the importance of reaction conditions in dictating the final product in isoindole systems.

Computational studies on related cycloaddition reactions have been employed to calculate the activation energies and reaction energies for different pathways, providing insights into the kinetic and thermodynamic favorability of product formation. nih.govrsc.org Such studies for this compound would be invaluable for a deeper understanding of its reactivity.

Advanced Spectroscopic and Structural Characterization of 2 Nitroso 2,3 Dihydro 1h Isoindole

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and confidence. For 2-nitroso-2,3-dihydro-1H-isoindole (C₈H₈N₂O), techniques such as liquid chromatography-high-resolution accurate mass (LC-HRAM) mass spectrometry, often employing an Orbitrap mass analyzer, would be the method of choice. researchgate.netresearchgate.net

This technique provides the capability to selectively determine analytes at very low concentrations, even within complex matrices, which is crucial for analyzing potentially trace-level nitrosamine (B1359907) impurities. researchgate.net The analysis would begin with the determination of the protonated molecule, [M+H]⁺, in the positive ion mode. The high resolving power of the instrument allows for the measurement of the mass-to-charge ratio (m/z) with exceptional precision, typically to within a few parts per million (ppm). This accuracy enables the differentiation of the target compound from other species with the same nominal mass but different elemental formulas.

In a typical analysis, the observed accurate mass would be compared against the theoretical exact mass of the protonated molecule. Fragmentation analysis (MS/MS or tMS2) would further confirm the structure by inducing cleavage of the parent ion and analyzing the resulting fragment ions. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of the nitroso group (•NO) or the entire N₂O moiety.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesTheoretical Exact Mass (Da)Predicted Observed Mass (Da)Predicted Mass Error (ppm)
[C₈H₈N₂O+H]⁺149.07094149.0708< 5
[C₈H₈N₂O+Na]⁺171.05288171.0527< 5

Note: Predicted data is based on typical instrument performance for similar small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical structural information.

A key feature of asymmetrical N-nitrosamines is the restricted rotation around the N-N single bond, which possesses significant double bond character due to resonance. nih.govacanthusresearch.com This phenomenon leads to the existence of two distinct geometric isomers, typically referred to as E and Z rotamers (or syn and anti conformers). nih.govfrontiersin.org Consequently, the NMR spectra are expected to show two distinct sets of signals for the nuclei close to the nitroso group, with one set corresponding to the major isomer and the other to the minor isomer. nih.govnih.gov

In the ¹H NMR spectrum, the protons of the two methylene (B1212753) groups (at positions C1 and C3) would each be expected to appear as two separate signals, likely complex multiplets, for each isomer. orgchemboulder.com The aromatic protons on the benzene (B151609) ring would also exhibit distinct chemical shifts. The relative integration of the two sets of signals would allow for the determination of the isomeric ratio. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1/C3 (Isomer 1)4.5 - 5.045 - 55
C1/C3 (Isomer 2)4.0 - 4.540 - 50
C4/C77.2 - 7.5125 - 130
C5/C67.2 - 7.5120 - 125
C3a/C7a-135 - 145

Note: Predicted chemical shift ranges are based on data for analogous N-nitrosamines and isoindole structures. nih.govorgchemboulder.com The presence of two distinct signals for the C1/C3 positions reflects the expected E/Z isomerism.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions corresponding to the N-N=O and the dihydroisoindole moieties. The most diagnostic band would be the N=O stretching vibration, which for N-nitrosamines typically appears in the region of 1408–1486 cm⁻¹. pw.edu.pl Another key absorption would be the C-N stretching vibration of the isoindole ring system. The aromatic C-H and C=C stretching vibrations would be observed in their expected regions, around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. Aliphatic C-H stretching from the methylene groups would appear just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. While the N=O stretch can be Raman active, the aromatic ring vibrations often give rise to strong Raman signals, which would be useful for confirming the integrity of the isoindole core. rsc.orgacs.org The symmetric vibrations of the molecule are often more prominent in the Raman spectrum compared to the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 31503050 - 3150
Aliphatic C-H Stretch2850 - 29602850 - 2960
N=O Stretch1420 - 14801420 - 1480
Aromatic C=C Stretch1450 - 16001450 - 1600
C-N Stretch1250 - 13501250 - 1350

Note: Frequencies are based on typical values for N-nitrosamines and aromatic heterocyclic compounds. pw.edu.plbaranlab.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions can be determined. cdnsciencepub.com

Table 4: Hypothetical X-ray Crystallography Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)95.5
Volume (ų)845
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.17

Note: This data is hypothetical and serves as an example of the parameters that would be determined from an X-ray diffraction experiment, based on similar organic molecules. cdnsciencepub.comnih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govyoutube.com It is a widely used tool for predicting molecular properties, offering a balance between accuracy and computational cost. nih.gov For 2-nitroso-2,3-dihydro-1H-isoindole, DFT calculations would be employed to optimize the molecular geometry and to determine its electronic properties, which are fundamental to understanding its reactivity.

Detailed research findings from DFT studies on related N-nitroso and heterocyclic compounds demonstrate the utility of this approach. nih.govthieme-connect.com Calculations typically focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

A Natural Bond Orbital (NBO) analysis could further elucidate the electronic structure by studying charge delocalization and hyperconjugative interactions. nih.gov Additionally, the calculation of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-deficient regions of the molecule, providing insights into sites susceptible to electrophilic and nucleophilic attack. For N-nitrosamines, quantum chemical calculations have been instrumental in modeling their carcinogenic potential, which is linked to their reactivity. scinito.aiacs.orgusp.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.8 DMeasures the molecule's overall polarity
N-N Bond Length1.35 ÅProvides insight into the nitroso group linkage
N=O Bond Length1.22 ÅCharacterizes the nitroso functional group

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar N-nitroso heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.govnih.gov By simulating the molecule's dynamics, researchers can explore its accessible conformational space and understand how it interacts with its environment, such as solvents or biological macromolecules. mdpi.com

For this compound, the fused ring system imposes significant conformational constraints. However, the dihydroisoindole ring is not perfectly planar and can adopt different puckered conformations. MD simulations would reveal the preferred conformations of the ring system and the rotational dynamics of the nitroso group. nih.govmdpi.comcwu.edu

Simulations would typically be performed in a solvent box (e.g., water) to mimic physiological conditions. The analysis of the MD trajectory would identify the most stable or populated conformational states by clustering the sampled structures. nih.gov Furthermore, these simulations can provide detailed information on intermolecular interactions, such as the formation of hydrogen bonds between the nitroso oxygen and solvent molecules, which can influence the molecule's solubility and stability.

Table 2: Conformational Analysis of this compound from MD Simulations

ConformerDihedral Angle (C1-N2-N=O)Relative Energy (kcal/mol)Population (%)
Conformer A (syn-periplanar)~0°0.0075%
Conformer B (anti-periplanar)~180°1.525%

Note: This table presents a simplified, illustrative example of results from an MD simulation, showing the relative stability and population of potential rotamers around the N-N bond.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. researchgate.net QSAR models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their effects. scinito.aiacs.org

In the context of this compound, a QSAR study would begin by calculating a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. A dataset of related N-nitrosamine compounds with known activities would be used to build and validate the model. nih.gov

Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model could be developed to predict a specific property of this compound, such as its potential mutagenicity, based on its calculated descriptors. scinito.aiusp.org Such models are valuable for prioritizing compounds for further experimental testing and for designing new molecules with desired properties.

Table 3: Selected Molecular Descriptors for QSAR Modeling of this compound

Descriptor TypeDescriptor NameCalculated Value
ConstitutionalMolecular Weight148.16 g/mol
TopologicalWiener Index345
GeometricMolecular Surface Area165 Ų
ElectronicLogP1.8
ElectronicPolar Surface Area (PSA)30.1 Ų

Note: The values are illustrative and represent typical descriptors used in QSAR studies.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational chemistry can accurately predict spectroscopic data, which is essential for chemical characterization and structure elucidation. bohrium.com Methods based on DFT, such as the Gauge-Independent Atomic Orbital (GIAO) method, are commonly used to calculate NMR chemical shifts. nih.govresearchgate.netescholarship.org

For this compound, calculating the ¹H and ¹³C NMR chemical shifts and comparing them with experimental spectra would be a powerful way to confirm its structure. The accuracy of these predictions can be very high, often approaching experimental resolution, especially when appropriate levels of theory and basis sets are used. nih.govdntb.gov.ua

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. uni-muenchen.deacs.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to n→π* and π→π* transitions, which are characteristic of the nitroso and aromatic moieties. uni-muenchen.denih.gov The characteristic absorption of N-nitroso compounds is often observed in the 320-370 nm range. researchgate.netsapub.org

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1/C355.2
C3a/C7a138.5
C4/C7128.9
C5/C6123.1

Note: The chemical shifts are illustrative, calculated relative to a standard (e.g., TMS), and represent hypothetical data for the unique carbon environments in the molecule.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λmax (nm)Oscillator Strength (f)
n → π3550.02
π → π2800.45
π → π*2350.68

Note: This table provides an example of predicted UV-Vis absorption data from TD-DFT calculations.

Applications in Advanced Organic Synthesis and Material Science

2-nitroso-2,3-dihydro-1H-isoindole as a Synthetic Intermediate for Heterocyclic Scaffolds

The primary application of N-nitroso compounds in organic synthesis is their participation in cycloaddition reactions to construct heterocyclic frameworks. The N-nitroso group (–N=O) can act as a potent dienophile in hetero-Diels-Alder reactions, a powerful method for forming six-membered heterocycles. beilstein-journals.orgwikipedia.org

In this context, this compound can be generated in situ and trapped with a conjugated diene. This [4+2] cycloaddition reaction leads to the formation of a 3,6-dihydro-2H-1,2-oxazine ring fused to the isoindoline (B1297411) core. These oxazine (B8389632) adducts are versatile intermediates that can be further transformed into a variety of nitrogen- and oxygen-containing compounds, including amino alcohols and other complex heterocyclic systems. The reaction is a variant of the Diels-Alder reaction where a carbon-carbon double bond in the dienophile is replaced by a nitrogen-oxygen double bond. beilstein-journals.orgnih.gov

The general reactivity of nitroso compounds in these cycloadditions is well-documented, and they have been used to functionalize diene-containing natural products and to synthesize biologically active molecules. beilstein-journals.orgnih.gov The regioselectivity and stereoselectivity of the nitroso hetero-Diels-Alder reaction are influenced by the electronic properties of both the diene and the nitroso dienophile, as well as reaction conditions. beilstein-journals.org For instance, transient nitrosoamidines, formed from the oxidation of N-hydroxyguanidines, have been shown to react with 1,3-dienes to afford the corresponding [4+2] cycloadducts with good yields and regioselectivity. nih.gov While specific studies focusing exclusively on this compound are not widespread, the established reactivity of the N-nitroso functional group provides a strong basis for its use in constructing novel, complex heterocyclic scaffolds.

Table 1: Cycloaddition Reactions Involving N-Nitroso Compounds

Reaction Type Role of N-Nitroso Compound Product Scaffold References
Hetero-Diels-Alder Dienophile 3,6-dihydro-2H-1,2-oxazine beilstein-journals.orgresearchgate.net
Ene Reaction Ene-acceptor Allylic Hydroxylamine wikipedia.org

Role in the Construction of Nitrogen-Containing Macrocycles

The use of this compound in the directed synthesis of nitrogen-containing macrocycles is not a well-documented area of research. The common strategies for macrocycle synthesis typically involve the condensation of diamines with diacyl chlorides or other bifunctional electrophiles under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. mdpi.comnih.gov Another approach involves template-directed synthesis, where a metal cation coordinates the precursor fragments, promoting cyclization. google.com

However, the chemistry of dinitroso compounds offers a potential, though less controlled, route to macrostructures. It has been shown that dinitroso compounds can undergo intermolecular interactions to form oligomers or polymers linked by azodioxy (–N=N(O)–) groups. nih.gov This suggests that a bifunctional molecule containing the 2,3-dihydro-1H-isoindole core and another reactive site could potentially be used in polymerization or macrocyclization reactions, although this remains a largely unexplored area. The synthesis of macrocycles containing amino groups is often achieved through the reduction of macrocyclic imines or direct carbon-nitrogen bond formation using secondary amines as substrates. mdpi.comnih.gov

Utilization in the Synthesis of Optoelectronic Materials

The application of this compound in the synthesis of optoelectronic materials is speculative but grounded in the general properties of N-nitroso compounds and related nitrogen heterocycles. N-nitroso compounds have been investigated for their ability to form coordination complexes with transition metals, which could pave the way for developing advanced materials with unique electronic or sensory properties. aquigenbio.com

Furthermore, related nitrogen-containing heterocyclic structures, such as phthalimides (which share the isoindole core), are recognized as privileged scaffolds in medicinal chemistry and material science due to their robust chemical nature and ability to participate in various intermolecular interactions. mdpi.com The potential for dinitroso compounds to form polymers could also be explored for creating novel functional polymers. nih.gov For instance, the photolysis of certain 7-nitroindoline (B34716) derivatives, which are structurally related to the isoindole core, generates 7-nitrosoindoline species, highlighting the photosensitivity of such systems which is a key property for optoelectronic applications. nih.gov However, direct and specific examples of this compound being used to create materials with defined optoelectronic properties are currently absent from the scientific literature.

Development of Chemical Probes and Tags based on the this compound Core

A promising and modern application of the N-nitroso functional group is in the design of chemical probes and tags. The inherent reactivity and, notably, the photolability of the N-nitroso bond make it an attractive functional group for creating "caged" compounds that can release biologically active molecules upon light stimulation. nih.gov

A recent study demonstrated the use of an N-nitroso group within a rhodamine-based probe as a light-driven donor for two distinct gasotransmitters: nitric oxide (NO) and carbon monoxide (CO). acs.org In this design, the N-nitroso moiety is photolabile and, upon irradiation with light, undergoes homolytic cleavage of the N–N bond. This initiates a cascade reaction that releases NO and subsequently other molecules, while simultaneously regenerating a fluorescent reporter. acs.org

This principle can be directly applied to the this compound core. By incorporating this moiety into a larger molecular structure, it could serve as a photo-releasable tag or a caged version of isoindoline itself, a biologically relevant scaffold. The release would be triggered by a specific wavelength of light, offering precise spatial and temporal control, which is a highly desirable feature in chemical biology tools for studying cellular processes. nih.govacs.org The photolysis of related 7-nitroindolines to produce 7-nitrosoindoles further supports the potential of these scaffolds in developing novel photocleavable compounds. nih.gov

Table 2: Mentioned Compounds

Compound Name Structure
This compound C₈H₈N₂O
3,6-dihydro-2H-1,2-oxazine C₄H₇NO
Nitric Oxide NO
Carbon Monoxide CO
Rhodamine (A class of fluorescent dyes)
Phthalimide (B116566) C₈H₅NO₂
7-nitrosoindoline C₈H₈N₂O

Biological Activity and Molecular Interactions Mechanistic Focus

Investigation of Molecular Targets and Binding Mechanisms

There is no available scientific literature that identifies or investigates the specific molecular targets or binding mechanisms of 2-nitroso-2,3-dihydro-1H-isoindole.

In contrast, studies on related isoindole derivatives have identified several molecular targets. For instance, certain N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives have been computationally predicted to interact with targets such as Nuclear factor NF-kappa-B, Cyclooxygenase-2 (COX-2), and Monoamine oxidase A. mdpi.com Famously, thalidomide (B1683933) and its analogs, which feature the 1H-isoindole-1,3(2H)-dione structure, exert their effects by binding to the protein Cereblon. mdpi.com Furthermore, other derivatives like 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one have been explored as inhibitors of viral endonucleases, with molecular docking studies suggesting that their activity relies on interactions with metal ions in the enzyme's active site.

Enzyme Inhibition or Activation Mechanisms

No studies detailing the enzyme inhibition or activation mechanisms for this compound could be found.

However, the isoindole structural motif is present in compounds known to be potent enzyme inhibitors. Research on novel hybrid isoindole-1,3(2H)-dione derivatives has demonstrated significant inhibitory effects against enzymes like xanthine (B1682287) oxidase and carbonic anhydrase (hCA I and hCA II). nih.gov The mechanism for some of these derivatives appears to be influenced by specific functional groups, such as the SCN group, which enhances inhibitory action. nih.gov Similarly, N-alkyl-isoindoline-1,3-dione derivatives have been identified as inhibitors of COX enzymes. mdpi.com

The table below presents inhibitory data for selected isoindole-1,3(2H)-dione derivatives against various enzymes, illustrating the potential of the core scaffold.

CompoundTarget EnzymeIC₅₀ (µM)
Compound 8 (with SCN group) hCA I3.698 ± 0.079
hCA II3.147 ± 0.083
Xanthine Oxidase4.261 ± 0.034
Allopurinol (Standard) Xanthine Oxidase4.678 ± 0.029

This data pertains to isoindole-1,3(2H)-dione derivatives, not this compound. nih.gov

Interaction with Cellular Pathways

Specific information regarding the interaction of this compound with cellular pathways, such as signal transduction or gene expression, is not available in the current body of scientific research.

The broader class of isoindole derivatives, particularly phthalimides, is known to modulate significant cellular pathways. Pomalidomide, an isoindole-1,3-dione derivative, demonstrates a pleiotropic mechanism that includes inducing apoptosis in tumor cells and disrupting tumor interactions with the cellular microenvironment. mdpi.com The predicted interaction of some derivatives with NF-kappa-B suggests a potential role in modulating inflammatory and cell survival pathways. mdpi.com

In Vitro Studies on Cellular Processes Modulated by this compound and its Derivatives

No in vitro studies on cellular processes modulated specifically by this compound have been published.

In vitro studies on other isoindole derivatives have demonstrated a variety of effects on cellular processes. For example, certain halogenated isoindole-1,3(2H)-dione derivatives show potent antiproliferative activity against human cancer cell lines (Caco-2 and HCT-116), arresting the cell cycle and inducing apoptosis. researchgate.net These studies also revealed significant antileishmanial activity against Leishmania tropica and antibacterial effects. researchgate.net The structure-activity relationship (SAR) data from this research indicated that lipophilicity and halogenation play key roles in enhancing these biological activities. researchgate.net

Future Research Directions and Emerging Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount to facilitating broader investigations into the properties and applications of 2-nitroso-2,3-dihydro-1H-isoindole. Current approaches to the synthesis of N-nitrosamines often rely on traditional methods that may lack broad substrate scope or require harsh reaction conditions.

Future research should focus on pioneering novel synthetic strategies that offer improvements in yield, purity, and environmental impact. One promising avenue is the adaptation of modern catalytic systems. For instance, the use of tert-butyl nitrite (B80452) under solvent-free conditions has been reported as an efficient method for the N-nitrosation of various secondary amines. rsc.orgresearchgate.net The application and optimization of such green chemistry principles to the synthesis of this compound could provide a more sustainable and scalable production route.

Furthermore, exploring cycloaddition reactions as a means to construct the isoindoline (B1297411) framework offers another innovative approach. researchgate.net Strategies involving [3+2] or [2+2+2] cycloadditions could potentially allow for the stereoselective synthesis of substituted isoindoline precursors, which could then be subjected to nitrosation. The development of one-pot procedures that combine the formation of the isoindoline ring with subsequent N-nitrosation would be a significant advancement in synthetic efficiency.

Exploration of Undiscovered Reactivity Patterns for the Nitroso-Isoindoline System

The N-nitroso group is a versatile functional group known for its diverse reactivity. A critical area for future research will be the systematic exploration of the reactivity of this compound, moving beyond the currently understood chemistry of N-nitrosamines.

One key area of investigation should be the controlled release of nitric oxide (NO) from the this compound scaffold. The release of NO is often triggered by thermal or photochemical stimuli, and understanding the kinetics and mechanisms of this process for this specific molecule could pave the way for its use as a targeted NO donor. The reaction of indoles with nitroxyl (B88944) (HNO) donors to form N-nitroso products suggests that the reverse reaction, the release of HNO, might also be a possibility under specific conditions. nih.govsoton.ac.uk

The potential for this compound to participate in cycloaddition reactions as a dienophile or a heterodienophile is another exciting and unexplored frontier. The electron-withdrawing nature of the nitroso group could activate the isoindoline system towards reactions with dienes, leading to the formation of complex polycyclic structures. Additionally, the thermal and photochemical stability and reactivity of the molecule warrant detailed investigation. For instance, aromatic C-nitroso compounds are known to exist in equilibrium with their dimeric azodioxy forms, a phenomenon that could also be relevant to the N-nitroso analogue and could be exploited for developing molecular switches. mdpi.com

Advanced Computational Modeling for Deeper Mechanistic Understanding

To complement experimental investigations, advanced computational modeling will be indispensable for gaining a deeper mechanistic understanding of the this compound system. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into the molecule's electronic structure, stability, and reactivity.

Future computational studies should focus on several key areas. Firstly, modeling the conformational landscape of this compound will be crucial to understanding its preferred geometry and the rotational barrier of the N-N bond. This has significant implications for its reactivity and molecular recognition properties. Secondly, computational modeling can be employed to predict and rationalize its spectroscopic properties, aiding in its experimental characterization.

Moreover, computational studies can elucidate the reaction mechanisms of its formation and subsequent transformations. For example, modeling the transition states and reaction pathways for NO release or for its participation in cycloaddition reactions can guide the design of experiments and the development of new synthetic applications. nih.gov By calculating activation barriers and reaction energies, researchers can predict the feasibility of proposed transformations and identify key factors that control selectivity.

Design of Next-Generation Functional Molecules Based on the this compound Motif

A significant long-term goal is to leverage the unique properties of the this compound motif to design and synthesize next-generation functional molecules. The isoindoline scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. researchgate.net

Future research should explore the incorporation of the this compound core into larger molecular architectures to create novel therapeutic agents or molecular probes. For example, by attaching this motif to biomolecules or pharmacophores, it may be possible to develop targeted NO-releasing drugs that deliver their payload to specific tissues or cells.

Furthermore, the potential for this system to act as a building block in materials science is an emerging area of interest. The design of polymers or molecular crystals incorporating the this compound unit could lead to new materials with interesting optical, electronic, or responsive properties. The synthesis of novel isoindoline nitroxides with water-solubilizing functionalities has already demonstrated the potential for creating functionalized isoindoline derivatives. researchgate.net Applying similar strategies to the 2-nitroso analogue could open up new avenues for the development of advanced materials.

Q & A

Q. What are the foundational structural features of 2-nitroso-2,3-dihydro-1H-isoindole, and how do they influence reactivity?

The compound belongs to the isoindoline family, characterized by a partially saturated bicyclic structure with a benzopyrrole backbone. The 2-nitroso group introduces redox-active properties and potential for nitrosylation reactions. Stability is influenced by the reduced isoindoline core, which avoids the ortho-quinoid instability seen in fully aromatic isoindoles. Structural confirmation relies on NMR (e.g., δ 4.08 ppm for methylene protons in isoindoline derivatives) and HRMS .

Q. What synthetic routes are commonly used to prepare this compound?

A key method involves nitrosylation of isoindoline precursors using nitrous acid (NaNO₂/CH₃COOH) in non-polar solvents like benzene. For example, 1-methyl-2-phenylindole reacts with nitrous acid to yield 3-nitroso derivatives. Monitoring via TLC (e.g., Rf = 0.15 in 3% MeOH/CH₂Cl₂) and purification by column chromatography are critical steps .

Q. How can researchers confirm the purity and identity of synthesized this compound?

Characterization includes:

  • 1H/13C NMR : Methylenic protons (δ 4.08–4.09 ppm) and aromatic protons (δ 7.21–7.60 ppm) confirm the isoindoline scaffold .
  • HRMS : Match experimental [M+H]+ values (e.g., 176.139 for C₁₂H₁₇N) with calculated masses .
  • IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~720 cm⁻¹ (aromatic bending) .

Q. What safety precautions are necessary when handling this compound?

While specific safety data for 2-nitroso derivatives are limited, isoindoline analogs require standard nitrosamine precautions: use fume hoods, avoid inhalation, and consult safety protocols for nitroso compounds (e.g., immediate medical consultation upon exposure) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like azo-bis-indole during synthesis?

Byproduct formation (e.g., azo-bis-indole) arises from competing dimerization. Optimization strategies include:

  • Controlled stoichiometry : Limit excess nitrosylating agents.
  • Low-temperature reactions : Slow kinetics reduce dimerization.
  • HPLC monitoring : Identify and isolate intermediates early .

Q. What analytical methods resolve contradictions in spectral data for nitroso-isoindoline derivatives?

Discrepancies in NMR or mass spectra may stem from tautomerism or residual solvents. Use:

  • 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals (e.g., distinguishing aromatic vs. aliphatic protons).
  • Elemental analysis : Validate purity when HRMS shows adducts .

Q. How does the nitroso group influence the biological activity of isoindoline derivatives?

Nitroso groups can act as electrophiles or redox modulators. For example, isoindoline derivatives with electron-withdrawing substituents (e.g., trifluoromethyl) enhance antibiotic potentiation in Acinetobacter baumannii. Evaluate bioactivity via minimum inhibitory concentration (MIC) assays and checkerboard synergy studies .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) models assess electrophilicity at the nitroso nitrogen. Solvent effects (e.g., benzene vs. DMF) are modeled using polarizable continuum methods. Compare HOMO-LUMO gaps to experimental reaction rates with amines or thiols .

Tables
Table 1. Key Spectral Data for 2,3-Dihydro-1H-isoindole Derivatives

Derivative1H NMR (δ, ppm)13C NMR (δ, ppm)HRMS [M+H]+ (Found)
2-tert-butyl (3e)4.08 (s, 4H)139.93, 52.03176.139
N-Benzyl-5-phenyl (4b)7.60–7.31 (m, 14H)141.42, 128.72286.154
5-(Trifluoromethyl) (4g)4.09 (s, 4H)139.95, 73.87228.112
Data sourced from synthesis protocols in .

Table 2. Common Byproducts and Mitigation Strategies

ByproductCauseMitigation
Azo-bis-indoleDimerizationReduced NaNO₂, low temp
Oxidized isoindoleAir exposureInert atmosphere
Solvent adductsIncomplete dryingRigorous lyophilization

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